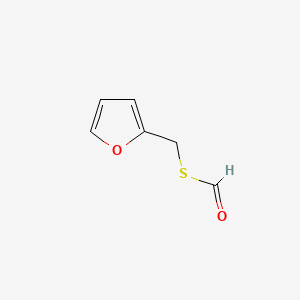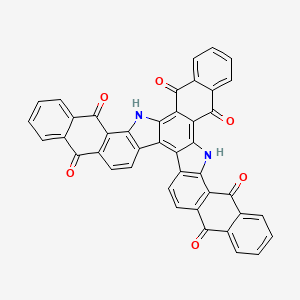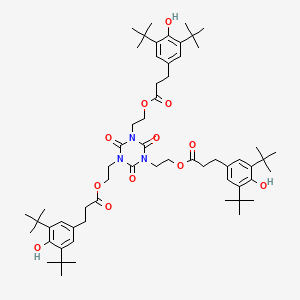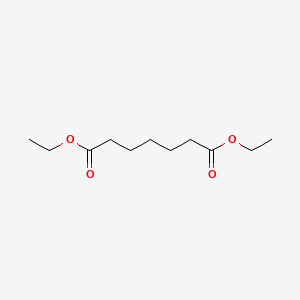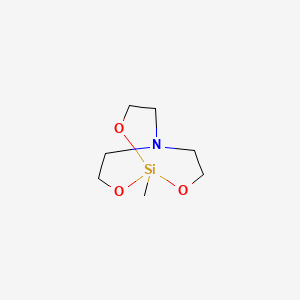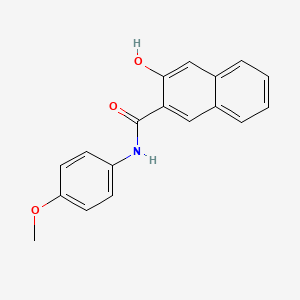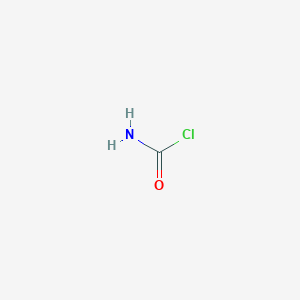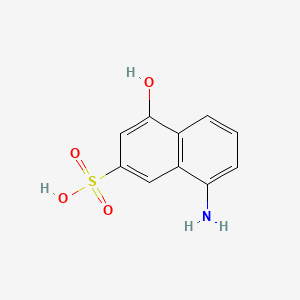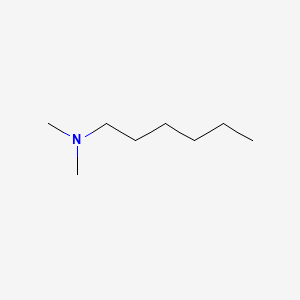
N,N-ジメチルヘキシルアミン
概要
説明
N,N-Dimethylhexylamine: is an organic compound with the molecular formula C8H19N . It is a tertiary amine, characterized by a hexyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a clear, colorless liquid at room temperature and is known for its use in various chemical and industrial applications.
科学的研究の応用
Chemistry: N,N-Dimethylhexylamine is used as an ion-pairing agent in high-performance liquid chromatography (HPLC) to improve the retention of polar compounds .
Biology: It is used in the determination of nucleotides in biological samples, such as baby foods .
Medicine: The compound has been studied for its potential use in drug delivery systems, particularly in targeting cancer stem cells .
Industry: N,N-Dimethylhexylamine is used as an additive in various industrial processes, including the production of polymers and resins .
作用機序
Target of Action
The primary target of N,N-Dimethylhexylamine is believed to be specific receptors in the body, particularly the nicotinic acetylcholine receptors .
Mode of Action
Although the precise mechanism of action of N,N-Dimethylhexylamine remains incompletely understood, it is believed to interact with its targets, particularly the nicotinic acetylcholine receptors . This interaction can lead to changes in the receptor activity and subsequent cellular responses.
Pharmacokinetics
These properties can significantly impact the bioavailability of N,N-Dimethylhexylamine .
Result of Action
Given its interaction with nicotinic acetylcholine receptors, it may influence cellular processes regulated by these receptors, such as signal transduction pathways and neurotransmitter release .
生化学分析
Biochemical Properties
N,N-Dimethylhexylamine plays a significant role in biochemical reactions, particularly as an ion-pairing agent. It is used to study the poor retention of uridine diphosphate-linked intermediates on reverse phase media . Additionally, N,N-Dimethylhexylamine interacts with various enzymes and proteins, including those involved in the determination of five monophosphate nucleotides (cytidine 5′-monophosphate, uridine 5′-monophosphate, adenosine 5′-monophosphate, inosine 5′-monophosphate, and guanosine 5′-monophosphate) in baby foods . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
N,N-Dimethylhexylamine has notable effects on various types of cells and cellular processes. It influences cell function by acting as an additive encapsulated into nanoparticles with salinomycin, which has selective toxicity to cancer stem cells . This encapsulation enhances the compound’s ability to target specific cells, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of N,N-Dimethylhexylamine involves its interaction with biomolecules at the molecular level. It acts as an ion-pairing agent, facilitating the retention of uridine diphosphate-linked intermediates on reverse phase media . This interaction is critical for the compound’s role in biochemical assays and studies. Additionally, N,N-Dimethylhexylamine’s encapsulation with salinomycin targets cancer stem cells, highlighting its potential in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethylhexylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N-Dimethylhexylamine remains stable under specific conditions, allowing for consistent results in biochemical assays
Dosage Effects in Animal Models
The effects of N,N-Dimethylhexylamine vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects of N,N-Dimethylhexylamine is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
N,N-Dimethylhexylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N,N-Dimethylhexylamine within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function within the biological system.
Subcellular Localization
N,N-Dimethylhexylamine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethylhexylamine can be synthesized through the reaction of 1-bromohexane with dimethylamine . The reaction typically occurs in the presence of a solvent such as methanol and under reflux conditions. The general reaction is as follows:
C6H13Br+(CH3)2NH→C8H19N+HBr
Industrial Production Methods: In industrial settings, the production of N,N-Dimethylhexylamine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dimethylhexylamine can undergo oxidation to form N-oxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Elimination: Under certain conditions, N,N-Dimethylhexylamine can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Substitution: Alkyl halides, nucleophiles.
Elimination: Strong bases, heat.
Major Products:
Oxidation: N,N-Dimethylhexylamine N-oxide.
Substitution: Various substituted amines.
Elimination: Hexenes.
類似化合物との比較
- N,N-Dimethyloctylamine
- N,N-Dimethyldecylamine
- N,N-Dimethyldodecylamine
- N,N-Dimethylcyclohexylamine
Comparison: N,N-Dimethylhexylamine is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an ion-pairing agent in chromatography compared to its longer or shorter chain analogs .
特性
IUPAC Name |
N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNQZGXPNCMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195957 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-04-0 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethylhexylamine in enhancing the performance of platinum nanoparticles for alcohol oxidation?
A1: While the provided abstracts do not specifically mention N,N-Dimethylhexylamine's role in enhancing platinum nanoparticle performance for alcohol oxidation, research suggests that tertiary amines like N,N-Dimethylhexylamine can act as capping agents during nanoparticle synthesis. [] This capping action can influence nanoparticle size, shape, and surface properties, ultimately affecting their catalytic activity and selectivity. Further research is needed to explore the specific impact of N,N-Dimethylhexylamine on platinum nanoparticles in alcohol oxidation reactions.
Q2: What are the applications of N,N-Dimethylhexylamine in analytical chemistry, specifically in the analysis of radiopharmaceuticals?
A3: N,N-Dimethylhexylamine can be utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of radiolabeled phosphonates used in nuclear medicine. [] The compound aids in the separation and identification of radiopharmaceutical products, contributing to the quality control and assessment of radiochemical purity.
Q3: How does the alkyl chain length in tertiary amines, like N,N-Dimethylhexylamine, affect the properties of waterborne polyurethane (WBPU) coatings?
A4: While the provided abstract doesn't provide specifics, research suggests that the alkyl chain length in tertiary amines used in WBPU coatings can significantly influence their final properties. [] Longer alkyl chains, like the hexyl group in N,N-Dimethylhexylamine, can contribute to increased hydrophobicity, affecting the coating's water resistance, flexibility, and overall performance.
Q4: Are there any known analytical techniques for detecting and quantifying N,N-Dimethylhexylamine in complex mixtures?
A6: While specific techniques for N,N-Dimethylhexylamine are not mentioned in the abstracts, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are commonly employed for analyzing amines in various matrices. [] These techniques offer high sensitivity and selectivity, enabling the detection and quantification of N,N-Dimethylhexylamine even in complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



